molecular formula C17H28N2O3S B6565478 6-(N-methyl4-methylbenzenesulfonamido)-N-(propan-2-yl)hexanamide CAS No. 1021208-59-2

6-(N-methyl4-methylbenzenesulfonamido)-N-(propan-2-yl)hexanamide

Cat. No. B6565478
CAS RN: 1021208-59-2
M. Wt: 340.5 g/mol
InChI Key: JPHKHABOPPRDDA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of an appropriate benzenesulfonamide with a hexanoyl chloride or a similar acylating agent . This would form the amide bond between the benzenesulfonamide and the hexanamide group. The exact conditions and reagents would depend on the specific synthesis route chosen by the chemist.


Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on the conditions and the reagents present. The amide bond could be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine. The benzene ring could undergo electrophilic aromatic substitution reactions with appropriate electrophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar sulfonamide and amide groups could allow it to form hydrogen bonds with water and other polar substances, while the nonpolar benzene ring and aliphatic chain could allow it to dissolve in nonpolar solvents .

Future Directions

The study of benzenesulfonamide derivatives is an active area of research, particularly in the development of new pharmaceuticals. This compound, with its combination of polar and nonpolar regions, could have interesting biological activity and could be a starting point for the development of new drugs .

properties

IUPAC Name

6-[methyl-(4-methylphenyl)sulfonylamino]-N-propan-2-ylhexanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N2O3S/c1-14(2)18-17(20)8-6-5-7-13-19(4)23(21,22)16-11-9-15(3)10-12-16/h9-12,14H,5-8,13H2,1-4H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPHKHABOPPRDDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)CCCCCC(=O)NC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(N-methyl4-methylbenzenesulfonamido)-N-(propan-2-yl)hexanamide

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